molecular formula C7H4F3NO3S B2938801 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid CAS No. 1223025-21-5

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid

Cat. No.: B2938801
CAS No.: 1223025-21-5
M. Wt: 239.17
InChI Key: UVOSJCQGLKQQNH-UHFFFAOYSA-N
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Description

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a compound that contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .

Chemical Reactions Analysis

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both the trifluoromethyl group and the pyridine ring, which confer distinct chemical and physical properties .

Properties

IUPAC Name

2-(trifluoromethylsulfinyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOSJCQGLKQQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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